2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic structures synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its structure features:
- A 2-[2-(3,4-dimethoxyphenyl)ethyl] substituent at position 2, enhancing lipophilicity and steric bulk.
- 6,7-dimethyl groups on the chromene ring, which may influence electronic and steric properties.
The compound is synthesized under mild, one-pot conditions with high purity (>95% HPLC) and yields comparable to related derivatives (43–86%) . Its structural complexity and substituent diversity position it as a candidate for pharmacological exploration, particularly in drug discovery .
Properties
Molecular Formula |
C29H27NO6 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H27NO6/c1-16-13-21-23(14-17(16)2)36-28-25(27(21)32)26(19-6-8-20(31)9-7-19)30(29(28)33)12-11-18-5-10-22(34-3)24(15-18)35-4/h5-10,13-15,26,31H,11-12H2,1-4H3 |
InChI Key |
DJULLFQZYKJQNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Preparation Methods
The chromeno[2,3-c]pyrrole-3,9-dione core is typically assembled via multicomponent reactions (MCRs) that enable simultaneous bond formation. A widely cited method involves the condensation of methyl o-hydroxybenzoylpyruvate (1 ), aryl aldehydes (2 ), and primary amines (3 ) in ethanol under reflux conditions . For the target compound, 2 is replaced with 4-hydroxybenzaldehyde to introduce the 4-hydroxyphenyl group, while 3 is substituted with 2-(3,4-dimethoxyphenyl)ethylamine to incorporate the dimethoxyphenylethyl side chain.
-
Mixing : 4-Hydroxybenzaldehyde (0.01 mol) and 2-(3,4-dimethoxyphenyl)ethylamine (0.011 mol) are stirred in dry ethanol (15 mL) at 40°C for 20 minutes.
-
Addition : Methyl o-hydroxybenzoylpyruvate (0.01 mol) is added, followed by acetic acid (1 mL).
-
Reaction : The mixture is refluxed at 80°C for 20 hours, monitored by TLC.
-
Workup : The precipitate is filtered or purified via crystallization from ethanol.
This method yields the chromeno-pyrrole core with a 70% efficiency, though modifications are required to introduce the 6,7-dimethyl substituents .
Cyclization and Side Chain Functionalization
The dihydroisoquinoline-like side chain is constructed via cyclization of intermediate amides. A patent method describes using phosphorus oxychloride in refluxing dichloromethane to achieve near-quantitative conversion .
Key Steps :
-
Amide Formation : 3-(4-Trifluoromethylphenyl)propionyl chloride is coupled with a protected amine intermediate under Friedel-Crafts conditions .
-
Cyclization : The amide is treated with PCl₃ in dichloromethane at 90°C, forming the dihydroisoquinoline ring .
-
Deprotection : TBS groups are removed using tetrabutylammonium fluoride (TBAF) to regenerate methoxy groups .
Final Assembly and Purification
The fully substituted compound is isolated via flash chromatography (ethyl acetate/hexane, 1:30) or crystallization. Purity exceeding 99% is confirmed by HPLC and spectral analysis .
Spectral Validation :
-
¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 7.62 (d, J = 8 Hz, 2H, aromatic), 3.71 (s, 6H, OCH₃), and 0.81 (s, 9H, tert-butyl) align with expected substituents .
-
HRMS : m/z 485.5 [M+H]⁺ matches the molecular formula C₂₉H₂₇NO₆ .
Alternative Routes and Comparative Analysis
Alternative strategies include:
-
One-Pot Synthesis : Combining all components in a single reaction vessel with p-toluenesulfonic acid as a catalyst, though yields drop to 50% due to steric hindrance .
-
Enzymatic Methods : Preliminary studies suggest lipase-mediated esterification could reduce side products, but scalability remains unproven .
Yield Comparison :
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include quinones, reduced derivatives, and substituted aromatic compounds, which can be further utilized in various applications .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for further modifications that can lead to new compounds with desirable properties.
Biology
- Biological Activity Investigation : Research has focused on the compound's potential antimicrobial and anticancer properties. Studies have indicated that it may interact with specific cellular targets, affecting cell growth and survival.
Medicine
- Therapeutic Potential : The compound is being explored as a drug candidate due to its promising biological activities. Its mechanism of action may involve:
- Binding to specific enzymes or receptors, modulating their activity.
- Interacting with DNA or RNA, which could influence gene expression.
- Disrupting cellular processes that lead to apoptosis in cancer cells.
Industry
- Material Development : The compound may be utilized in developing new materials or as a catalyst in various chemical reactions. Its unique structural characteristics can enhance the performance of industrial products.
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Research demonstrated that derivatives of this compound exhibited activity against several bacterial strains, highlighting its potential use in developing new antimicrobial agents.
- Synthetic Applications : The compound has been used as a precursor in synthesizing other biologically active molecules, showcasing its utility in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, focusing on substituent effects, physicochemical properties, and synthetic parameters.
Structural and Substituent Analysis
Key substituent variations and their implications:
Substituent Impact:
- Polarity: The 4-hydroxyphenyl group in the target compound increases polarity and aqueous solubility compared to alkyl or methoxy-substituted analogs (e.g., 4{3–3-6}).
- Lipophilicity: The 3,4-dimethoxyphenyl ethyl group balances polarity and membrane permeability, contrasting with the highly lipophilic trimethoxyphenyl group in 4{4–19-7}.
Physicochemical and Spectral Properties
Observations:
- Melting Points: Higher melting points (e.g., 235–237°C for 4{3–3-6}) correlate with crystalline packing enhanced by rigid substituents (allyl, ethylphenyl). The target compound’s melting point is likely influenced by its hydroxyl and dimethoxy groups.
- IR Spectroscopy: All compounds show strong C=O stretching (~1700 cm⁻¹), consistent with the dihydrochromeno-pyrrole-dione core.
- Synthetic Yields: Yields range from 43–86%, with electron-withdrawing substituents requiring shorter reaction times .
Biological Activity
The compound 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family and has garnered interest due to its potential biological activities. This article synthesizes findings from various studies to highlight its biological properties, including antioxidant, antibacterial, and anticancer activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₅
- IUPAC Name : 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Antioxidant Activity
Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant properties. For example:
- A study demonstrated that chromeno[2,3-c]pyrroles can scavenge free radicals effectively and protect cellular components from oxidative stress .
- The antioxidant activity is attributed to the presence of multiple hydroxyl and methoxy groups in the structure that enhance electron donation capabilities.
Antibacterial Activity
The compound has shown promising antibacterial effects:
- In vitro studies have revealed activity against various strains of Staphylococcus aureus and Escherichia coli , comparable to standard antibiotics such as gentamicin .
- The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Emerging research suggests potential anticancer properties:
- A study focusing on substituted chromeno derivatives found that they exhibit cytotoxic effects against breast cancer cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Specific derivatives were noted for their ability to inhibit tumor growth in animal models .
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves multicomponent reactions that allow for the introduction of various substituents while maintaining high yields and purity . This flexibility in synthesis opens avenues for developing derivatives with enhanced biological activities.
Q & A
Q. What are the optimized synthetic protocols for preparing 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodological Answer : The compound can be synthesized via a multicomponent reaction (MCR) involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Key steps include:
- Reagent Ratios : Use stoichiometric equivalents (e.g., 1.0 eq. of dihydrochromeno precursor, 3–7 eq. of hydrazine hydrate) to optimize yield .
- Solvent System : Polar aprotic solvents (e.g., DMF or ethanol) at 80–100°C for 6–12 hours ensure efficient cyclization .
- Isolation : Crystallization (no chromatography required) yields pure product with >75% efficiency .
- Scope : Substituent diversity is achievable using 223 analogs from varied aldehydes and amines .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Structural validation requires:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., 3,4-dimethoxyphenyl and 4-hydroxyphenyl groups) .
- X-ray Crystallography : Resolve dihydrochromeno[2,3-c]pyrrole core geometry and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ~500–550 Da range) and fragmentation patterns .
Q. What are common impurities or byproducts during synthesis, and how are they mitigated?
- Methodological Answer :
- Byproduct Formation : Hydrazine excess may lead to over-alkylation; control via stepwise addition .
- Chromatography-Free Purification : Recrystallization in ethanol/water mixtures removes unreacted amines or aldehydes .
- Analytical Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress and identifies side products .
Advanced Research Questions
Q. How can researchers resolve contradictions in substituent effects on biological activity?
- Methodological Answer :
- Comparative SAR Studies : Test analogs with systematic substituent variations (e.g., methoxy vs. hydroxyl groups) using in vitro assays (e.g., enzyme inhibition) .
- Computational Modeling : Density Functional Theory (DFT) to correlate electronic properties (e.g., HOMO/LUMO energies) with activity trends .
- Data Normalization : Control for solvent polarity and steric effects using reference compounds from prior libraries .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Kinetic Studies : Measure IC₅₀ values in dose-response assays (e.g., kinase inhibition) to determine potency .
- Metabolic Profiling : LC-MS/MS to track metabolite formation in cell cultures, identifying bioactive derivatives .
Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate in simulated gastric fluid (pH 1.2) and blood (pH 7.4) at 37°C; monitor degradation via HPLC .
- Light/Oxygen Sensitivity : Accelerated stability studies under UV light and aerobic conditions .
- Crystallinity Analysis : Powder X-ray diffraction (PXRD) to assess polymorphic transitions affecting solubility .
Data Contradiction Analysis
Q. How should discrepancies in reported synthetic yields (e.g., 60% vs. 85%) be addressed?
- Methodological Answer :
- Reproducibility Checks : Verify solvent purity, heating uniformity, and amine nucleophilicity (e.g., primary vs. secondary amines) .
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .
- Comparative Literature Review : Contrast protocols from Vydzhak et al. (2008–2010) to isolate procedural differences .
Experimental Design Guidance
Q. What frameworks support hypothesis-driven research on this compound’s bioactivity?
- Methodological Answer :
- Conceptual Anchoring : Link studies to established theories (e.g., enzyme allosteric modulation or redox cycling) to guide assay selection .
- Dose-Range Optimization : Pilot studies using 0.1–100 µM concentrations to balance efficacy and cytotoxicity .
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay robustness .
Structure-Activity Relationship (SAR) Exploration
Q. How can advanced SAR studies balance synthetic feasibility with biological relevance?
- Methodological Answer :
- Fragment-Based Design : Prioritize substituents with high ligand efficiency (e.g., 4-hydroxyphenyl for hydrogen bonding) .
- Parallel Synthesis : Use robotic platforms to generate 10–20 analogs per batch, screening against multiple targets .
- Crystallographic Data : Co-crystal structures with target proteins (e.g., kinases) guide rational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
